molecular formula C10H7Cl2NO B13700803 5-(2,4-Dichlorophenyl)-2-methyloxazole

5-(2,4-Dichlorophenyl)-2-methyloxazole

Cat. No.: B13700803
M. Wt: 228.07 g/mol
InChI Key: WOAJOWCDUHJNFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-Dichlorophenyl)-2-methyloxazole is a heterocyclic compound featuring an oxazole ring substituted with a 2,4-dichlorophenyl group at the 5-position and a methyl group at the 2-position. The methyl group on the oxazole likely influences electronic properties and steric interactions, modulating solubility and target binding.

Properties

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-2-methyl-1,3-oxazole

InChI

InChI=1S/C10H7Cl2NO/c1-6-13-5-10(14-6)8-3-2-7(11)4-9(8)12/h2-5H,1H3

InChI Key

WOAJOWCDUHJNFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-2-methyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dichlorobenzoyl chloride with an appropriate amine, followed by cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature can vary depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes can include the use of microreactors to control reaction parameters such as temperature and residence time more precisely, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenyl)-2-methyloxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce oxazolidines.

Scientific Research Applications

5-(2,4-Dichlorophenyl)-2-methyloxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-2-methyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and biological features of 5-(2,4-dichlorophenyl)-2-methyloxazole and related compounds:

Compound Name Heterocycle Core Substituents/Functional Groups Biological Activity (IC₅₀/Other) Synthesis Yield Key Reference
This compound Oxazole 2-methyl, 5-(2,4-dichlorophenyl) Not reported Not reported N/A
2-(2,4-Dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole (20’) Oxadiazole 5-methylthio, 2-(2,4-dichlorophenyl) Rho/Myocardium enzyme inhibition 81%
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives Oxadiazole Amine side chains Anticancer (Hep-G2: IC₅₀ = 2.46 µg/mL) Not specified
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Benzothiazole 5-chloro, 4-methoxyphenyl Not explicitly stated Not reported
5-Chloro-2,4-diphenylthiazole Thiazole 5-chloro, 2,4-diphenyl Not reported 74%
5-(2,4-Dichlorophenyl)furoic acid Furan 2-carboxylic acid, 5-(2,4-dichlorophenyl) Not reported Not specified

Structural and Electronic Comparisons

  • Heterocycle Core: Oxazole (target compound) vs. This may enhance interactions with enzymatic targets compared to the oxazole’s simpler structure. The dihedral angle (8.76°) between benzothiazole and methoxyphenyl rings suggests moderate conjugation .
  • Substituent Effects :

    • Methyl vs. Methylthio/Sulfonyl : The methyl group in the target compound is less polar than the methylthio (-SMe) or sulfonyl (-SO₂) groups in oxadiazole derivatives . Sulfonyl groups increase molecular weight and may improve metabolic stability.
    • Dichlorophenyl Positioning : All compounds share the 2,4-dichlorophenyl group, which contributes to lipophilicity and electron-withdrawing effects. This moiety is critical for anticancer activity in oxadiazole derivatives .

Physicochemical Properties

  • Solubility : Sulfonyl and carboxylic acid derivatives (e.g., compound 21 in , furoic acid in ) exhibit higher aqueous solubility than the methyl-substituted target compound.
  • Crystal Packing : Benzothiazoles with methoxyphenyl groups form 2D crystal lattices via van der Waals interactions, whereas oxadiazoles may adopt more flexible conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.